molecular formula C11H12O4 B1603300 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 20825-87-0

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No. B1603300
CAS RN: 20825-87-0
M. Wt: 208.21 g/mol
InChI Key: LIQWCKWRILLHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a chemical compound with the empirical formula C11H12O4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is represented by the SMILES string O=C(OCC)C1=CC=C2OCCOC2=C1 . The molecular weight is 208.21 .


Physical And Chemical Properties Analysis

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a solid substance . It has a molecular weight of 208.21 .

Scientific Research Applications

Synthesis and Potential in Anticancer Activity

Research shows that derivatives of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate have been synthesized and evaluated for their anticancer activity. A study by Abdel-Motaal et al. (2020) demonstrated that certain compounds synthesized using this chemical showed potent activity against the colon HCT-116 human cancer cell line. This suggests its potential role in developing new anticancer agents.

Applications in Material Science

In the field of material science, derivatives of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate have been utilized in creating novel materials with significant physical properties. For instance, Konstantinova et al. (2020) reported the synthesis of unique heterocyclic systems using this compound, highlighting its potential in the development of new materials.

Contribution to Organic Synthesis

In organic synthesis, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is used as a precursor in the synthesis of various complex molecules. Bartlett et al. (1983) described its role in the regiospecific deoxygenation of β-resorcylic ester derivatives, showcasing its versatility in synthetic chemistry.

Pharmaceutical Applications

The compound also finds applications in the pharmaceutical industry. Kumaraswamy et al. (2003) discussed its use in the synthesis of Doxazosin, an antihypertensive drug, demonstrating its relevance in drug synthesis.

Optical and Electrical Applications

Additionally, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate derivatives have been explored for their optical and electrical properties. Elkanzi et al. (2020) synthesized a novel compound and evaluated its suitability for photodiode applications, indicating its potential in optoelectronic devices.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements are H302 - H318, and the precautionary statements are P280 - P305 + P351 + P338 .

properties

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWCKWRILLHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586482
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

CAS RN

20825-87-0
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of Cs2CO3 (270 g, 1.49 mol) in DMF (1000 mL) were added 3,4-dihydroxybenzoic acid ethyl ester (54.6 g, 0.3 mol) and 1,2-dibromoethane (54.3 g, 0.29 mol) at room temperature. The resulting mixture was stirred at 80° C. overnight and then poured into ice-water. The mixture was extracted with EtOAc (200 mL×3). The combined organic layers were washed with water (200 mL×3) and brine (100 mL), dried over Na2SO4 and concentrated to dryness. The residue was purified by column (Petroleum Ether/Ethyl Acetate 50:1) on silica gel to obtain 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid ethyl ester (18 g, 29%). 1H NMR (300 MHz, CDCl3) δ 7.53 (dd, J=1.8, 7.2 Hz, 2H), 6.84-6.87 (m, 1H), 4.22-4.34 (m, 6H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), 1,2-dibromoethane (5.636 g, 30 mmol), and K2CO3 (6.219 g, 45 mmol) in DMF (100 mL) was heated at 70° C. overnight. The residue was purified by silica gel chromatography with 20-50% EtOAc/hexane as eluants to afford ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate as an oil (1.423 g, 23%). 1H NMR (300 MHz, CDCl3) δ 7.58 (d, 1H), 7.56 (dd, 1H), 6.88 (d, 1H), 4.30 (m, 6H), 1.37 (t, 3H); LC-MS (ESI) m/z 209 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
5.636 g
Type
reactant
Reaction Step One
Name
Quantity
6.219 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Citations

For This Compound
1
Citations
YL Sang, YT Duan, HY Qiu, PF Wang, JA Makawana… - RSC Advances, 2014 - pubs.rsc.org
In the JAK/STAT pathway, sustainable activation of JAK with the capabilities of regulating cell growth and apoptosis can produce abnormal proliferation in tumor cells. A series of novel …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.